1-Aombc

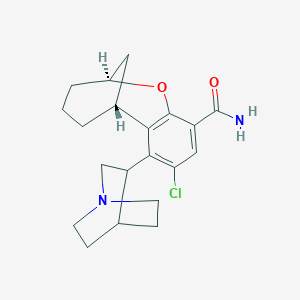

Beschreibung

Eigenschaften

CAS-Nummer |

141979-80-8 |

|---|---|

Molekularformel |

C20H25ClN2O2 |

Molekulargewicht |

360.9 g/mol |

IUPAC-Name |

(1R,9S)-3-(1-azabicyclo[2.2.2]octan-3-yl)-4-chloro-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-6-carboxamide |

InChI |

InChI=1S/C20H25ClN2O2/c21-16-9-14(20(22)24)19-17(12-2-1-3-13(8-12)25-19)18(16)15-10-23-6-4-11(15)5-7-23/h9,11-13,15H,1-8,10H2,(H2,22,24)/t12-,13+,15?/m1/s1 |

InChI-Schlüssel |

YPNHVPTXMYZJQO-NEJHNUGDSA-N |

SMILES |

C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |

Isomerische SMILES |

C1C[C@@H]2C[C@H](C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |

Kanonische SMILES |

C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |

Synonyme |

1-AOMBC N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Aombc has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in cancer treatment. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Findings:

- Anticancer Activity: Research indicates that 1-Aombc derivatives exhibit significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies have shown that modifications to the 1-Aombc structure can enhance its potency and selectivity against specific cancer types .

- Mechanism of Action: The compound is believed to inhibit certain enzymes involved in tumor growth and proliferation, such as cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers .

Table 1: Anticancer Activity of 1-Aombc Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-Aombc Derivative A | MCF-7 | <5 | COX-2 Inhibition |

| 1-Aombc Derivative B | HeLa | <10 | Apoptosis Induction |

| 1-Aombc Derivative C | MDA-MB-231 | <8 | Multikinase Inhibition |

Cancer Research Applications

The role of 1-Aombc in cancer research extends beyond its direct anticancer properties. It is also being studied for its potential to modulate the tumor microenvironment and influence the microbiome's impact on cancer progression.

Case Studies:

- A study highlighted the integration of omics technologies with 1-Aombc to understand its effects on the microbiome associated with tumors. The findings suggest that manipulating microbial populations through compounds like 1-Aombc could enhance therapeutic outcomes in cancer treatment .

- Another investigation focused on the pharmacokinetics of 1-Aombc, assessing how it interacts with various biological systems and its potential side effects when used as a therapeutic agent .

Microbiome Research Applications

Recent research emphasizes the significance of the microbiome in health and disease, particularly in cancer. The application of 1-Aombc in this field involves exploring its effects on microbial communities within the human body.

Key Insights:

- Pharmacomicrobiomics: The concept involves studying how compounds like 1-Aombc affect microbial metabolism and, consequently, their interaction with host physiology. This can lead to novel approaches in personalized medicine where microbiome profiles inform treatment choices .

- Biomarker Discovery: The compound is being evaluated for its ability to serve as a biomarker for specific microbial signatures associated with cancer progression or treatment response .

Table 2: Impact of 1-Aombc on Microbial Communities

| Study Focus | Microbial Species Affected | Outcome |

|---|---|---|

| Tumor Microbiome | Lactobacillus spp. | Increased abundance |

| Gut Microbiome | Bacteroides spp. | Decreased diversity |

| Immune Response | Firmicutes spp. | Enhanced immune modulation |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 1-Aombc and Analogues

Key Differences :

- Substituent Effects : The acetate group in Compound 3 reduces crystallinity compared to the hydroxylated Compound 2, as evidenced by lower melting points .

- Spectral Shifts : Substituent electronegativity alters $ ^{13}C $-NMR chemical shifts; e.g., electron-withdrawing groups (e.g., OAc) deshield adjacent carbons .

Functional Analogues

Compounds with similar applications (e.g., catalytic activity, biological targets) may differ structurally but share mechanistic pathways.

Table 2: Functional Comparison of 1-Aombc and Analogues

Key Insights :

- Stability vs.

- Mechanistic Divergence : While 1-Aombc and Compound A differ in application, both require rigorous spectral validation to confirm reactive intermediates or binding modes .

Methodological Considerations for Comparative Studies

- Data Transparency : Journals mandate full disclosure of synthetic procedures, spectral data (including raw NMR files), and elemental analysis to ensure reproducibility .

- Nomenclature Consistency: Structural analogues must follow IUPAC rules, with bolded numerals for compound numbering and italicized stereochemical descriptors .

- Ethical Reporting : Avoid "data dredging"; comparisons should focus on compounds with validated structural or functional relevance .

Vorbereitungsmethoden

Reaction Steps:

-

Synthesis of 2-Chloromethyl-4-Nitrochlorobenzene :

-

Methoxymethyl Group Introduction :

-

Reduction and Cyclization :

[2+2] Cycloaddition with Benzynes

This approach leverages aryne intermediates to form the strained cyclobutene ring.

Methodology:

-

Benzyne Generation :

-

Cycloaddition with Acetaldehyde Enolate :

-

Oxidation to 1-Aombc :

Palladium-Catalyzed Double C–H Functionalization

A modern method enabling direct functionalization of arenes.

Protocol:

-

Substrate Preparation :

-

Catalytic Cycle :

-

Reductive Elimination :

Electrochemical Synthesis

An emerging method utilizing Kolbe electrolysis for ring contraction.

Process:

-

Oxidation of Cyclobutane Dicarboxylic Acids :

-

Decarboxylation and Cyclization :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization | 2-Chlorobenzyl chloride | NaOMe, Pd/C | 70–75 | Scalable, simple steps | By-product formation |

| [2+2] Cycloaddition | 3-Bromoanisole | LiTMP, n-BuLi | 68–72 | High functional group tolerance | Low-temperature requirements |

| Pd-Catalyzed C–H Activation | 2-(Pyridylmethyl)toluene | Pd(OAc)₂, Ag₂CO₃ | 72–84 | Atom-economical, regioselective | Costly ligands/oxidants |

| Electrochemical | Cyclobutane diacid | Pt electrodes | 55–60 | Green chemistry potential | Moderate yields |

Critical Challenges and Optimizations

Q & A

Basic Research Questions

Q. How to formulate a rigorous research question for 1-Aombc studies?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question . For example:

- Feasibility: Ensure access to 1-Aombc synthesis protocols and analytical tools.

- Novelty: Identify gaps via systematic reviews of existing literature (e.g., using PubMed or Web of Science for academic databases) .

- Relevance: Align with unresolved issues in 1-Aombc’s mechanistic behavior or applications.

Q. What are best practices for experimental design in 1-Aombc studies?

- Methodological Answer :

-

Hypothesis-Driven Design : Clearly state testable hypotheses (e.g., "1-Aombc exhibits pH-dependent stability in aqueous solutions").

-

Variable Control : Document equipment specifications (manufacturer, model) and environmental conditions (temperature, solvent purity) to ensure reproducibility .

-

Replication : Include triplicate measurements and negative/positive controls to validate results .

Step Key Consideration Example for 1-Aombc 1 Hypothesis pH stability of 1-Aombc 2 Variables Temperature, solvent ionic strength 3 Controls Buffer solutions at pH 4, 7, 10

Q. How to conduct a systematic literature review on 1-Aombc?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "1-Aombc AND synthesis NOT commercial") across databases like PubMed, Web of Science, and Cochrane Library .

- Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Data Extraction : Tabulate key findings (e.g., synthesis yields, spectral data) for comparative analysis .

Advanced Research Questions

Q. How to quantify heterogeneity in meta-analyses of 1-Aombc data?

- Methodological Answer : Use statistical measures like:

-

I² : Proportion of total variation due to heterogeneity (values >50% indicate significant heterogeneity) .

-

H : Ratio of observed heterogeneity to expected (H >1 suggests variability beyond chance) .

-

Measure Interpretation Threshold for Significance I² % Heterogeneity ≥50% H Ratio >1

Q. How to resolve contradictions in 1-Aombc experimental data?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, mass spectrometry) .

- Error Analysis : Calculate standard deviations and confidence intervals for replicated experiments .

- Contextual Factors : Compare experimental conditions (e.g., solvent purity, catalyst batch) across conflicting studies .

Q. What methodological approaches ensure reproducibility in 1-Aombc synthesis?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis procedures, including reaction times, temperatures, and purification methods .

- Open Data : Share raw spectra and chromatograms in supplementary materials .

- Collaborative Verification : Partner with independent labs to replicate key findings .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.